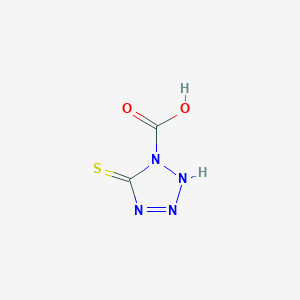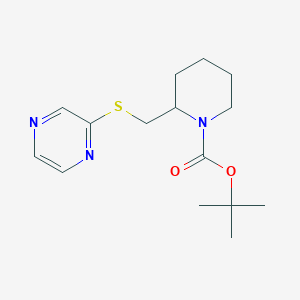
1,2-Dichloro-3-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(1-methylethyl)benzene, also known as 1,2-dichloro-4-(1-methylethyl)benzene, is an aromatic compound with a benzene ring substituted by two chlorine atoms and an isopropyl group. This compound is part of the larger family of chlorinated benzenes, which are known for their diverse applications in various fields such as organic synthesis, industrial processes, and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(1-methylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of isopropylbenzene (cumene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of dichloro(1-methylethyl)benzene often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(1-methylethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert the chlorine substituents to hydrogen, yielding isopropylbenzene.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Isopropylbenzene.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Dichloro(1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of dichloro(1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms act as electron-withdrawing groups, influencing the reactivity of the benzene ring. This can affect the compound’s binding affinity and activity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorobenzene: Lacks the isopropyl group, making it less sterically hindered.
1,4-Dichlorobenzene: Has chlorine atoms in the para position, resulting in different chemical properties.
Isopropylbenzene (Cumene): Lacks chlorine substituents, making it more reactive towards electrophilic substitution.
Uniqueness
Dichloro(1-methylethyl)benzene is unique due to the presence of both chlorine atoms and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
51345-56-3 |
|---|---|
Fórmula molecular |
C9H10Cl2 |
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
1,2-dichloro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |
Clave InChI |
NYCKJGRASIXRFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)

![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)



![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)
